molecular formula C17H10ClN3S2 B13115208 6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-18-0

6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

Cat. No.: B13115208
CAS No.: 89012-18-0
M. Wt: 355.9 g/mol
InChI Key: WUGCQATVCMAJQJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with a 4-chlorophenyl and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate in the presence of a base, such as sodium ethoxide, to yield the desired thiazolotriazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is unique due to its specific combination of a thiazole ring fused with a triazine ring and the presence of both 4-chlorophenyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

89012-18-0

Molecular Formula

C17H10ClN3S2

Molecular Weight

355.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

InChI

InChI=1S/C17H10ClN3S2/c18-13-8-6-11(7-9-13)14-10-23-17-20-16(22)19-15(21(14)17)12-4-2-1-3-5-12/h1-10H

InChI Key

WUGCQATVCMAJQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N=C3N2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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